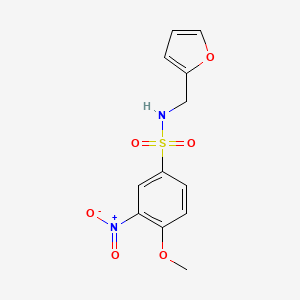

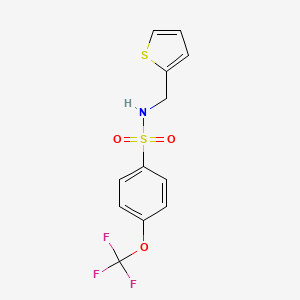

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide, also known as FMN-1-55, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Metal Complexes and Coordination Chemistry

The ligand H₂L can form metal complexes with various transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). These complexes exhibit stoichiometric ratios of 1:2 (metal to ligand). Spectroscopic studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion, involving the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes are significant in coordination chemistry due to their stability and diverse binding modes .

Quantum Chemical Calculations and Electronic Properties

Density Functional Theory (DFT) calculations indicate that both the ligand and the Ni(II) complex possess specific electronic properties. The ligand exhibits the highest HOMO (highest occupied molecular orbital) energy, while the Ni(II) complex has the lowest HOMO-LUMO (lowest unoccupied molecular orbital) energy gap. These insights are valuable for understanding the reactivity and behavior of these compounds .

Cytotoxicity Profiling

In vitro studies have explored the cytotoxic activity of H₂L and its metal complexes against cancer cell lines (HePG-2 and HCT-116). Surprisingly, the free ligand demonstrated greater potency than the metal complexes. This finding highlights the potential of H₂L as an anticancer agent .

Antibacterial and Antifungal Activities

Schiff bases, including furan derivatives, have been investigated for their antibacterial and antifungal properties. The presence of azomethine nitrogen (C=N) in these compounds contributes to their bioactivity. While specific studies on H₂L are limited, its structural features suggest potential antimicrobial applications .

Catalysis and Organic Transformations

Furan-based compounds have been employed as ligands in catalytic processes. Although direct studies on H₂L are scarce, its furan moiety could participate in catalytic reactions. For instance, furan Schiff base derivatives have been used in amination reactions, yielding valuable organic products .

Therapeutic Potential

Given the therapeutic promise of heterocyclic derivatives, H₂L’s furan-2-ylmethyl group may contribute to its biological activity. Further investigations are warranted to explore its potential as a drug candidate .

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound with potential therapeutic applications. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and differentiation .

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes, such as cell growth and differentiation .

Biochemical Pathways

Given the potential target of egfr, it can be inferred that the compound may affect pathways related to cell growth and differentiation . The downstream effects of these pathways could include changes in cell proliferation and survival .

Pharmacokinetics

It’s known that similar compounds are metabolized by cytochrome p450 enzymes . These enzymes play a crucial role in drug metabolism and can impact the bioavailability of the compound .

Result of Action

If the compound acts as an egfr inhibitor, it could potentially lead to decreased cell growth and proliferation . This could have therapeutic implications in conditions characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6S/c1-19-12-5-4-10(7-11(12)14(15)16)21(17,18)13-8-9-3-2-6-20-9/h2-7,13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGWRLZBDBLXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547611.png)

![1-[(3-methoxybenzyl)oxy]-1H-imidazole](/img/structure/B2547614.png)

![5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2547616.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)

![3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2547625.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)